Flavodilol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
79619-31-1 |
|---|---|
Molecular Formula |
C21H23NO4 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
7-[2-hydroxy-3-(propylamino)propoxy]-2-phenylchromen-4-one |
InChI |
InChI=1S/C21H23NO4/c1-2-10-22-13-16(23)14-25-17-8-9-18-19(24)12-20(26-21(18)11-17)15-6-4-3-5-7-15/h3-9,11-12,16,22-23H,2,10,13-14H2,1H3 |
InChI Key |
KRBRHCLLOOCWQF-UHFFFAOYSA-N |
SMILES |
CCCNCC(COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)O |
Canonical SMILES |
CCCNCC(COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)O |
Synonyms |
flavodilol |
Origin of Product |
United States |
Chemical Synthesis and Analog Design of Flavodilol
Established Synthetic Pathways for Flavodilol and its Precursors
The flavone (B191248) core, a key precursor for this compound, can be synthesized through several established methodologies. mdpi.comresearchgate.netsioc-journal.cn Two prominent routes for flavone synthesis are the Chalcone (B49325) Route and the Baker-Venkataraman Rearrangement. researchgate.netsioc-journal.cn
Chalcone Route Methodologies
The chalcone route is a widely applied method for the synthesis of flavones. mdpi.cominnovareacademics.in This approach typically involves the oxidative cyclization of o-hydroxychalcones. mdpi.cominnovareacademics.in Chalcones themselves can be prepared by the Claisen-Schmidt condensation of o-hydroxyacetophenones with aromatic aldehydes in the presence of a base. innovareacademics.in The subsequent oxidative cyclization of the o-hydroxychalcone intermediate leads to the formation of the flavone ring. mdpi.cominnovareacademics.in Depending on the specific reaction conditions and the structure of the precursor chalcone, this cyclization can sometimes yield a mixture of products, including flavones, flavanones, flavonols, and aurones. mdpi.com
One reported method for chalcone preparation involves reacting o-hydroxyacetophenone with a substituted benzaldehyde (B42025) using piperidine (B6355638) as a catalyst. nih.gov The resulting chalcone can then undergo cyclization, for instance, via the Algar-Flynn-Oyamada method using hydrogen peroxide to yield 3-hydroxyflavones. nih.gov Another procedure describes the synthesis of flavones from 2'-hydroxyarylchalcones in DMSO with a catalytic amount of iodine, typically heated at around 110°C for several hours. innovareacademics.in
Baker-Venkataraman Rearrangement Approaches
The Baker-Venkataraman rearrangement is another significant method used in the synthesis of flavones. tandfonline.comwikipedia.orgwikidoc.orgrsc.orgnih.gov This reaction involves the base-catalyzed rearrangement of 2-acyloxyacetophenones to form 1,3-diketones (also known as o-hydroxydibenzoylmethanes). tandfonline.comwikipedia.orgwikidoc.orgrsc.org These β-diketones serve as crucial intermediates for the synthesis of various natural compounds, including flavones. tandfonline.com The rearrangement typically proceeds via enolate formation followed by acyl transfer. wikipedia.orgwikidoc.org Subsequent cyclization of the resulting 1,3-diketone under acidic conditions affords the flavone core. rsc.org
Variations of the Baker-Venkataraman rearrangement have been developed, including solvent-free conditions using grinding techniques with pulverized potassium hydroxide, which is considered an environmentally friendly approach. tandfonline.com This method avoids the use of organic solvents during the reaction and product isolation steps. tandfonline.com The modified Seshadri protocol, utilizing potassium carbonate in refluxing acetone, has also been shown to directly yield the diketone intermediate, followed by cyclization to form 7-hydroxyflavone (B191518), an intermediate for this compound, in good yield. uclan.ac.uk
Novel Synthetic Strategies for Flavone Scaffolds
Beyond the classical methods, novel strategies for synthesizing flavone scaffolds continue to emerge. Research explores alternative approaches to improve efficiency, regioselectivity, and sustainability. For instance, a green and regioselective synthesis of flavonoids from β-phenoxyl ynones using wet 1,3-propanediol (B51772) as a reaction medium has been developed, notably without the need for metal catalysts, bases, acids, or additives. rsc.org This method has demonstrated its potential in the total synthesis of molecules like this compound. rsc.org
Other novel methods for constructing flavones include modified Baker-Venkataraman methods, carbonylative annulation of iodophenol acetate, and palladium-catalyzed cyclization reactions. researchgate.netresearchgate.netsioc-journal.cn Microwave-assisted synthesis has also been explored for the facile synthesis of functionalized flavones via the cyclization of 1-(2-hydroxyaryl)-3-aryl-1,3-propanediones. researchgate.net
Stereochemical Considerations in this compound Synthesis
This compound contains a chiral center within its oxypropanolamine side chain. mpdkrc.edu.in Stereochemical control during the synthesis of this moiety is important, as the biological activity of related compounds, such as beta-blockers which also feature the oxypropanolamine structure, can be highly stereoselective. researchgate.netgoogle.comresearchgate.net For many beta-blockers with a single chiral center, the (-) enantiomer often exhibits significantly greater affinity for beta-adrenergic receptors compared to its antipode. researchgate.net
While the provided search results discuss stereoselective synthesis in the context of flavonoids and beta-blockers generally, specific details regarding the stereoselective synthesis of this compound itself were not extensively found. However, the general approach for introducing the oxypropanolamine side chain, often involving reaction with epichlorohydrin (B41342) followed by an amine, can lead to a racemic mixture if not controlled. mpdkrc.edu.innih.gov Achieving a specific enantiomer would typically require enantioselective synthesis routes or chiral resolution techniques applied at an appropriate stage of the synthesis. Stereoselective approaches in flavonoid synthesis, such as organocatalytic asymmetric processes, are being developed to obtain enantiomerically pure forms of these compounds. nih.govmdpi.com
Derivatization Strategies for this compound Analogues
Derivatization of the flavone scaffold and the oxypropanolamine side chain are key strategies for synthesizing this compound analogues to explore structure-activity relationships. acs.orgresearchgate.net Modifications can be made to different parts of the molecule to investigate their impact on biological activity. mdpi.comnih.gov
Modification of the Oxypropanolamine Side Chain
The oxypropanolamine side chain is a common structural motif in beta-adrenergic blocking agents and is present in this compound. mpdkrc.edu.inresearchgate.netnih.gov Modification of this side chain is a primary strategy for generating analogues. acs.orgnih.gov The synthesis of this compound itself involves attaching this side chain to the 7-hydroxy group of 7-hydroxyflavone. mpdkrc.edu.in This is typically achieved by reacting 7-hydroxyflavone with epichlorohydrin to form a glycidyl (B131873) ether intermediate, which is then reacted with propylamine (B44156) to yield this compound. mpdkrc.edu.in
Analogues can be synthesized by varying the amine reacted with the epoxide intermediate. nih.gov This allows for the introduction of different alkyl or substituted amino groups at the terminal position of the side chain. nih.gov Research on other oxypropanolamine derivatives has shown that variations in the side chain can influence pharmacological activity, including effects on platelet aggregation and vasorelaxation. nih.gov
Substituent Effects on the Chromone (B188151) Nucleus
Research into the structure-activity relationship of this compound analogues has indicated that the position of the oxypropanolamine side chain on the chromone nucleus plays a significant role in the pharmacological effects. nih.gov The chromone nucleus itself, a 4H-1-benzopyran-4-one structure, is a fundamental scaffold in flavonoids. Substituents on this core structure can influence the compound's properties and interactions. While specific detailed data on substituent effects solely on the chromone nucleus of this compound beyond the side chain position are not extensively detailed in the provided context, the general principle in medicinal chemistry is that electron-donating or withdrawing groups at different positions can alter the electronic distribution of the molecule, affecting its reactivity and binding affinity to biological targets. The presence of the phenyl group at the 2-position and the attachment of the side chain at the 7-position are defining features of the this compound structure. ontosight.ai
Structural Variations of the Phenyl Group (B-Ring)
The phenyl group, also known as the B-ring, is attached to the 2-position of the chromone nucleus in this compound. ontosight.ai This phenyl ring is a common structural motif in organic chemistry and flavonoids. wikipedia.org Structural variations of this phenyl group, such as the introduction of different substituents, have been explored in the design of this compound analogues to understand their impact on activity. nih.gov The nature and position of substituents on the phenyl ring of the flavone structure are significant factors influencing the pharmacological effects of these derivatives. nih.govmolaid.com Electron-withdrawing groups on the phenyl ring, for instance, can influence the electronic properties of the molecule. uclan.ac.uk
Summary of Structural Features and Their Influence (Based on Available Information)
| Structural Feature | Location on this compound Structure | Observed Influence (General) |
| Oxypropanolamine side chain position | Chromone nucleus (7-position) | Significant role in pharmacological effects. nih.gov |
| Hydroxy group of the side chain | Oxypropanolamine side chain | Significant role in pharmacological effects. nih.gov |
| N substituents | Oxypropanolamine side chain | Steric bulkiness and length play significant roles. nih.gov |
| Degree of N-substitution | Oxypropanolamine side chain | Significant role in pharmacological effects. nih.gov |
| Phenyl group | 2-position of chromone nucleus | Plays a significant role in pharmacological effects. nih.govmolaid.com |
| Substituents on Phenyl group (B-ring) | Phenyl group (2-position) | Play significant roles in pharmacological effects. nih.govmolaid.com |
Note: This table is compiled based on the general structure-activity relationship information available and highlights the areas of the molecule studied for their influence.
Structure Activity Relationship Sar of Flavodilol and Its Analogues
Correlation between Structural Features and Pharmacological Activity
Several parts of the flavodilol molecule contribute significantly to its activity. These include the position of the oxypropanolamine side chain, the presence and location of the hydroxyl group on this side chain, the nature of the substituents on the nitrogen atom, the phenyl group at the 2-position of the chromone (B188151) nucleus, and any substituents present on the phenyl (B) ring nih.govacs.org.
Influence of Oxypropanolamine Side Chain Position
The position of the oxypropanolamine side chain on the flavone (B191248) nucleus is a crucial determinant of activity. Studies on this compound analogues have explored different attachment points for this side chain. The specific position of this chain has been shown to play a significant role in the resulting pharmacological effects nih.govacs.org. While the search results indicate the importance of this position, detailed comparative data on the effects of varying the attachment point are not explicitly provided in the snippets. However, it is noted that this compound, with the side chain at the 7-position, was found to be the most effective among the tested analogues in one study nih.govacs.org.
Role of Hydroxyl Group on the Side Chain
The hydroxyl group present on the oxypropanolamine side chain is another important structural feature influencing the activity of this compound and its analogues nih.govacs.org. While the precise mechanism of its influence is not detailed in the provided search results, its presence is highlighted as a significant factor in the structure-activity relationship studies nih.govacs.org.
Impact of Steric Bulkiness and Length of N-Substituents
The nature of the substituents attached to the nitrogen atom within the oxypropanolamine side chain significantly impacts pharmacological activity. The steric bulkiness and the length of these N-substituents are important factors nih.govacs.org. The degree of N-substitution also plays a role nih.govacs.org. These variations can influence how the molecule interacts with its biological targets.
Significance of the Phenyl Group at the 2-Position of the Chromone Nucleus
The phenyl group located at the 2-position of the chromone nucleus (the B ring) is integral to the flavone structure nih.govwikipedia.org. This group is noted as playing a significant role in the pharmacological effects of this compound and its analogues nih.govacs.org. One study suggested that removing a phenyl group from a related compound resulted in a less lipophilic molecule, which was predicted to have fewer central nervous system (CNS) side effects acs.org. This implies that the phenyl group at the 2-position influences properties like lipophilicity, which in turn affect distribution and activity acs.org.
Effects of Substituents on the Phenyl (B) Ring
Substituents on the phenyl group (B ring) of the flavone nucleus can also influence the pharmacological activity of these compounds nih.govacs.org. The nature and position of these substituents can alter the molecule's electronic and steric properties, affecting its interaction with biological targets. For example, studies on other flavonoids have shown that the presence and position of hydroxyl and methoxy (B1213986) groups on the B ring can significantly impact antioxidant and anti-inflammatory activities mdpi.com. While these examples are for general flavonoids, they illustrate the principle that B ring substituents are important for activity in this class of compounds.
Here is a conceptual representation of how structural variations might correlate with activity, based on the SAR principles discussed:
| Structural Feature | Variation | Potential Impact on Activity (Conceptual) |
| Oxypropanolamine Side Chain Position | Different attachment points on flavone | Significant influence on pharmacological profile nih.govacs.org. |
| Hydroxyl Group on Side Chain | Presence/Absence, Position | Important for pharmacological effects nih.govacs.org. |
| N-Substituents | Steric Bulkiness, Length, Degree of Substitution | Affects interaction with biological targets nih.govacs.org. |
| Phenyl Group at 2-Position | Presence/Absence, Modifications | Influences lipophilicity and potentially CNS effects acs.org. Significant role in pharmacological effects nih.govacs.org. |
| Substituents on Phenyl (B) Ring | Nature and Position of Substituents | Can alter electronic/steric properties, affecting target interaction nih.govacs.org. |
SAR Discrepancies with Classical Beta-Adrenergic Antagonists
Despite having structural similarities to classical beta-adrenergic blocking compounds, the antihypertensive activity of this compound and its analogues is notably not primarily due to the inhibition of beta-adrenoceptors nih.govacs.org. This represents a key discrepancy in the SAR compared to traditional beta-blockers, which exert their effects by blocking the action of adrenaline and noradrenaline at beta-adrenergic receptors dermnetnz.orgwikipedia.org.
Instead of beta-blockade, the antihypertensive activity of (3-phenyl-7-flavonoxy)propanolamines, including this compound, has been shown to correlate well with the depletion of myocardial norepinephrine (B1679862) nih.govacs.org. This suggests a different mechanism of action involving the modulation of sympathetic function by reducing the stores of noradrenergic neurotransmitters available for release acs.org. This compound has been shown to extensively deplete catecholamines and serotonin (B10506) in heart tissue nih.gov. It also promoted the release of dopamine (B1211576) from isolated striatal nerve endings and blocked the uptake of norepinephrine by hypothalamus and hippocampal nerve endings in vitro, suggesting interference with storage and release mechanisms of biogenic amines nih.gov.
While some analogues were tested for beta-antagonist activity, only an 8-substituted analogue was found to be a beta-antagonist, further highlighting the distinct SAR of this compound itself nih.govacs.org. This compound demonstrated low affinity for beta-receptors despite its structural resemblance to beta-adrenergic antagonists nih.gov.
This difference in the mechanism of action, despite structural similarities in the oxypropanolamine side chain which is common to many beta-blockers, underscores a significant divergence in the SAR of this compound compared to classical beta-adrenergic antagonists dermnetnz.orgwikipedia.orgsemanticscholar.orggoodrx.com.
Computational Approaches in SAR Elucidation
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (such as this compound) when bound to a specific protein target. By estimating the binding affinity between the ligand and the target, docking studies can help explain observed differences in the potency of a series of analogues. This approach allows researchers to visualize the interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic forces, that stabilize the ligand-protein complex.
Molecular docking studies have been widely applied to various flavonoid compounds to understand their interactions with a range of biological targets, including enzymes and receptors involved in different physiological and pathological processes nih.goveuropeanreview.orgrasayanjournal.co.in. These studies can help identify key residues in the binding site that are critical for interaction and reveal the structural features of the ligand that contribute most significantly to binding affinity nih.gov. For instance, docking has been used to study the interaction of other flavonoids with proteins like β-catenin and SARS-CoV-2 spike glycoprotein (B1211001) to understand their potential inhibitory effects nih.goveuropeanreview.org.
While molecular docking is a powerful tool in SAR studies of flavonoids, specific detailed molecular docking studies focusing directly on this compound and its interaction with its proposed biological targets (such as those involved in catecholamine depletion) were not found in the available search results. Research on this compound's SAR has primarily focused on the effects of structural modifications on its antihypertensive activity and correlation with norepinephrine depletion based on experimental observations nih.govacs.org.
Quantum Chemical Studies for Electronic Structure and Reactivity
Quantum chemical methods, based on the principles of quantum mechanics, provide a theoretical framework for calculating the electronic structure, properties, and reactivity of molecules. These studies can offer detailed information about parameters such as atomic charges, molecular orbitals (e.g., HOMO and LUMO), electrostatic potential maps, and reaction enthalpies. Such information is crucial for understanding the intrinsic electronic factors that influence a molecule's behavior in biological systems, including its propensity for chemical reactions or specific types of interactions.
In the context of SAR, quantum chemical studies can help explain why certain structural modifications lead to changes in activity by revealing how these changes affect the electronic distribution and reactive sites within the molecule. For example, quantum chemical studies have been used to investigate the antiradical activity of other flavones and flavonols, correlating their electronic structure with their ability to scavenge free radicals mdpi.com. These studies often employ methods like Density Functional Theory (DFT) to calculate relevant descriptors mdpi.comhakon-art.comscholarsresearchlibrary.com.
Understanding the electronic structure can provide insights into the molecule's polarity, potential for hydrogen bonding, and regions susceptible to nucleophilic or electrophilic attack, all of which can influence binding to a target or participation in a biological process hakon-art.comscholarsresearchlibrary.comtaylorfrancis.comuio.nonih.gov. Reactivity descriptors derived from quantum chemical calculations can help predict how a compound might behave chemically in a biological environment hakon-art.com.
Molecular and Cellular Pharmacology of Flavodilol Preclinical Investigations
Mechanisms of Biogenic Amine Modulation
Preclinical research indicates that Flavodilol's activity is significantly linked to its ability to modulate biogenic amines, particularly through mechanisms of depletion and interference with neurotransmitter processes. nih.gov
Studies in animal models have shown that this compound extensively depletes catecholamines and serotonin (B10506), with a more pronounced effect in peripheral tissues compared to the central nervous system. nih.gov In spontaneously hypertensive rats (SHR), antihypertensive doses resulted in a greater than 75% depletion of cardiac norepinephrine (B1679862). nih.gov In contrast, whole brain biogenic amine levels saw a reduction of only 15-20% following either acute or chronic treatment. nih.gov
Acute administration of this compound also led to a 70-80% decrease in the serotonin content of the spleen in rats. nih.gov In dogs, an oral dose of 40 mg/kg reduced catecholamines by 50% or more in the aorta and heart muscle. nih.gov While adrenal epinephrine (B1671497) stores were unaffected by acute treatment, chronic administration over 18 days with a 75 mg/kg dose in rats resulted in a 70% decrease in epinephrine. nih.gov
Table 1: Effect of this compound on Biogenic Amine Levels in Animal Models
| Species | Tissue | Biogenic Amine | Change in Level | Reference |
|---|---|---|---|---|
| Rat (SHR) | Heart | Norepinephrine | ≥75% Depletion | nih.gov |
| Rat | Whole Brain | Biogenic Amines | 15-20% Decrease | nih.gov |
| Rat | Spleen | Serotonin | 70-80% Decrease | nih.gov |
| Rat | Adrenal Gland | Epinephrine | 70% Decrease (Chronic) | nih.gov |
The observed depletion of biogenic amines in vivo is suggested to be a result of this compound's interference with the storage and release mechanisms of neurotransmitters. nih.gov This proposed mechanism stems from in vitro findings that demonstrate the compound's influence on neurotransmitter release and uptake processes at the nerve endings. nih.gov
In vitro experiments have demonstrated that this compound can directly influence dopamine (B1211576) dynamics. nih.gov At a concentration of 0.3 µM, it was found to promote both spontaneous and potassium-evoked release of dopamine from isolated nerve endings of the striatum. nih.gov
Further in vitro studies have shown that this compound affects norepinephrine reuptake. nih.gov It was observed to block the uptake of norepinephrine in nerve endings isolated from the hypothalamus and hippocampus at a concentration of 1 µM. nih.gov
Table 2: In Vitro Effects of this compound on Neurotransmitter Mechanisms
| Mechanism | Brain Region | Neurotransmitter | This compound Concentration | Effect | Reference |
|---|---|---|---|---|---|
| Release | Striatum | Dopamine | 0.3 µM | Promoted spontaneous and potassium-evoked release | nih.gov |
Receptor Interactions and Affinities
Despite having structural similarities to beta-adrenergic antagonists, this compound's interaction with these receptors is not a primary component of its mechanism of action. nih.govnih.gov
Preclinical investigations have confirmed that this compound possesses a low affinity for beta-adrenergic receptors. nih.gov Studies concluded that the compound does not primarily exert its antihypertensive effects through interaction with beta-adrenoceptors. nih.govnih.gov
Interaction with Serotonin Receptors
Preclinical studies on this compound have demonstrated its significant impact on serotonergic systems. In investigations involving normotensive and spontaneously hypertensive rats, this compound was found to extensively deplete serotonin in heart tissue. nih.gov Acute administration of the compound also resulted in a substantial 70-80% reduction in the serotonin content of the spleen. nih.gov While these findings indicate a clear interaction with serotonergic pathways, further research is required to delineate the specific serotonin receptor subtypes involved and the precise molecular mechanisms of this interaction. The broader class of flavonoids has been shown to interact with various serotonin receptors, suggesting a potential avenue for this compound's effects. acnp.orgguidetopharmacology.orgresearchgate.net
Interactions with Adenosine (B11128) Receptors (Flavonoid Class)
The flavonoid class of compounds has been shown to interact with multiple subtypes of adenosine receptors. nih.gov Radioligand binding assays have revealed that many flavone (B191248) derivatives can bind to A1, A2A, and A3 adenosine receptors, typically in the micromolar range. nih.govnih.gov Structure-activity relationship studies have indicated that the hydroxyl groups commonly found on naturally occurring flavones are not essential for their affinity to adenosine receptors. nih.gov For instance, the unsubstituted flavone shows Ki values of 3.3 µM and 3.8 µM at A1 and A2A receptors, respectively. nih.gov
Certain flavonoids exhibit selectivity for specific adenosine receptor subtypes. For example, Pentamethylmorin has demonstrated a 14- to 17-fold selectivity for human A3 receptors over A1 and A2A receptors, with a Ki value of 2.65 µM. nih.gov The affinity of these compounds for adenosine receptors suggests that they may act as antagonists, potentially explaining some of their observed biological effects. nih.gov
| Compound | Receptor Subtype | Binding Affinity (Ki) | Species |
|---|---|---|---|
| Flavone | A1 | 3.3 µM | Rat |
| Flavone | A2A | 3.8 µM | Rat |
| Galangin | A1 | 1 µM | Rat |
| Galangin | A2A | 1 µM | Rat |
| Galangin | A3 | 3 µM | Human |
| Pentamethylmorin | A3 | 2.65 µM | Human |
| α-Naphthoflavone | A1 | 0.79 µM | Rat |
Lack of Interaction with Muscarinic Acetylcholine (B1216132) Receptors or Monoamine Oxidase
Specific preclinical data on this compound indicate a lack of significant interaction with certain key receptors and enzymes. Despite having structural similarities to beta-adrenergic antagonists, this compound has been shown to possess low affinity for beta-receptors. nih.gov Furthermore, studies have indicated no inhibition of tyrosine hydroxylase by this compound. nih.gov While the MeSH terms associated with a key study on this compound include "Receptors, Muscarinic / drug effects" and "Monoamine Oxidase / metabolism," the study itself does not report a direct inhibitory interaction. nih.gov
It is important to note that within the broader flavonoid class, interactions with both muscarinic acetylcholine receptors and monoamine oxidase have been documented. nih.govmdpi.comresearchgate.net Some flavonoids have been found to exhibit competitive binding affinity for M1 muscarinic acetylcholine receptors. mdpi.comresearchgate.net Similarly, certain flavonoids have been identified as potent inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). nih.govmdpi.com For example, quercetin (B1663063), myricetin, and chrysin (B1683763) are potent inhibitors of MAO-A, while genistein (B1671435) is a more effective inhibitor of MAO-B. nih.gov
Ion Channel Modulation Studies (Flavonoid Class)
Modulation of Potassium Channels by Flavonoids
Flavonoids are a significant group of naturally occurring compounds that act as modulators of potassium channels. encyclopedia.pubnih.gov These channels are integral membrane proteins that play crucial roles in a variety of physiological processes, including the regulation of membrane potential and cell signaling. encyclopedia.pubnih.gov Flavonoids have been shown to interact with several types of potassium channels, including voltage-gated potassium (Kv) channels, calcium-activated potassium (KCa) channels, inward-rectifier potassium (Kir) channels, and two-pore domain potassium (K2P) channels. nih.gov
The modulation of these channels by flavonoids can result in either activation or inhibition of potassium currents. encyclopedia.pubresearchgate.net For example, in the context of Kv channels, which are the largest family of potassium channels, different flavonoids can elicit different responses. nih.gov The inhibition of Kv1.3 channels in T-lymphocytes by certain flavonoids leads to immune suppression, making this channel a therapeutic target for autoimmune diseases. encyclopedia.pubnih.gov The interaction of flavonoids with mitochondrial potassium channels (mitoK) is also of significant interest, as their activation is linked to cardioprotective effects. oup.com
| Flavonoid | Effect | IC50 |
|---|---|---|
| 6-prenylnaringenin | Inhibition | 5.8 µM |
| Acacetin (B1665396) | Inhibition | ~30 µM |
| Genistein | Inhibition | - |
| Daidzein | Inhibition | - |
General Mechanisms of Ion Channel Activity Regulation
The regulation of ion channel activity by flavonoids can occur through various mechanisms. These compounds can interact directly with the channel proteins themselves, binding to specific sites and inducing conformational changes that alter the channel's gating properties (opening and closing). nih.govoup.com The presence of hydroxyl groups in the structure of flavonoids is thought to facilitate these interactions with proteins. oup.com
In addition to direct interactions, flavonoids can also modulate ion channel activity indirectly. This can involve interference with the lipid bilayer of the cell membrane, which in turn affects the function of embedded channel proteins. oup.com Furthermore, flavonoids can influence intracellular signaling pathways that regulate ion channel activity. nih.gov By modulating the activity of protein kinases and other signaling molecules, flavonoids can alter the phosphorylation state of ion channels, thereby affecting their function. nih.gov
Enzyme Inhibition Profiles (Flavonoid Class Context)
Flavonoids are known to inhibit a wide range of enzymes, which contributes significantly to their diverse biological activities. The inhibitory potential of a flavonoid is often dependent on its specific chemical structure.
One of the most studied areas of flavonoid-enzyme interaction is the inhibition of cytochrome P450 enzymes, particularly CYP3A4, which is responsible for the metabolism of a large number of drugs. nih.gov Flavonoids such as chrysin and acacetin have been identified as potent inhibitors of CYP3A4. nih.govmdpi.com
Flavonoids have also been shown to inhibit other enzymes involved in various metabolic and signaling pathways. For example, luteolin (B72000) has been identified as a potent inhibitor of angiotensin-converting enzyme (ACE), with an IC50 value of 23 µM. nih.gov Various flavonoids also inhibit glycogen (B147801) phosphorylase, with quercetagetin (B192229) being a particularly effective inhibitor. acs.org Additionally, flavonoids can inhibit enzymes such as pyruvate (B1213749) kinase isoenzyme M2 (PKM2) and monoamine oxidases. nih.govtandfonline.com
| Flavonoid | Enzyme | IC50 | Ki |
|---|---|---|---|
| Chrysin | CYP3A4 | 2.5 ± 0.6 µM | 2.4 ± 1.0 µM |
| Pinocembrin | CYP3A4 | 4.3 ± 1.1 µM | 5.1 ± 1.6 µM |
| Acacetin | CYP3A4 | 7.5 ± 2.7 µM | 12.1 ± 5.6 µM |
| Apigenin (B1666066) | CYP3A4 | 8.4 ± 1.1 µM | 20.2 ± 12.7 µM |
| Luteolin | Angiotensin-Converting Enzyme (ACE) | 23 µM | - |
| Quercetin | Angiotensin-Converting Enzyme (ACE) | 43 µM | - |
| Quercetagetin | Glycogen Phosphorylase b | 9.7 µM | - |
| 6-Hydroxyluteolin | Glycogen Phosphorylase b | 11.6 µM | - |
| Neoeriocitrin | Pyruvate Kinase Isoenzyme M2 (PKM2) | 0.65 µM | - |
| Fisetin | Pyruvate Kinase Isoenzyme M2 (PKM2) | < 1 µM | - |
| Quercetin | Monoamine Oxidase A (MAO-A) | 1.52 µM | - |
| Chrysin | Monoamine Oxidase A (MAO-A) | 0.25 µM | - |
| Genistein | Monoamine Oxidase B (MAO-B) | 0.65 µM | - |
Inhibition of Cyclooxygenase (COX-1, COX-2) Enzymes
While direct studies on this compound's activity on cyclooxygenase (COX) enzymes are not available, the flavonoid class is known to possess anti-inflammatory properties, partly through the inhibition of these enzymes. researchgate.net COX enzymes, including the constitutive COX-1 and the inducible COX-2 isoforms, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. researchgate.netrsc.org
Many flavonoids have demonstrated the ability to inhibit both COX-1 and COX-2. nih.gov For instance, a mixed extract of flavonoids, flavocoxid, has been shown to act as a dual inhibitor of both COX and 5-lipoxygenase (LOX) enzymes. nih.gov In preclinical models using LPS-stimulated rat peritoneal macrophages, flavocoxid significantly inhibited the expression of COX-2 without modifying the expression of COX-1. nih.gov This preferential inhibition of COX-2 is a target for anti-inflammatory agents, as COX-1 is involved in maintaining the gastric mucosa and vascular homeostasis. researchgate.net In silico docking studies suggest that certain structural features of flavonoids, such as a 2,3-double bond, may contribute to preferential COX-2 inhibition. researchgate.net The ability of some flavonoids to simultaneously inhibit the production of inflammatory prostaglandin (B15479496) E2 and pro-inflammatory cytokines highlights their potential for modulating inflammatory processes. nih.govresearchgate.net
Inhibition of Cytochrome P450 (CYP) Enzymes, particularly CYP3A4
There is no specific data on the interaction between this compound and Cytochrome P450 (CYP) enzymes. However, flavonoids as a class are widely recognized for their potential to inhibit key drug-metabolizing enzymes, most notably CYP3A4. nih.govnih.gov CYP3A4 is responsible for the metabolism of approximately 50% of clinically prescribed drugs, and its inhibition can lead to significant drug-drug interactions. nih.govmdpi.com
Numerous in vitro studies have demonstrated that various flavonoids can inhibit CYP3A4 activity. mdpi.com The inhibition can be reversible, irreversible, or a combination of both. mdpi.comresearchgate.net For example, the flavonoid apigenin shows reversible inhibition, while others like acacetin and chrysin exhibit combined reversible and irreversible inhibition. mdpi.com Chrysin has been identified as a particularly potent inhibitor, with one study reporting an IC50 value of 2.5 ± 0.6 µM. mdpi.com The mechanism of irreversible inhibition often involves the flavonoid metabolite forming a covalent bond with the enzyme, sometimes interacting with the heme group of the cytochrome P450 enzyme. mdpi.com The significant inhibitory potential of flavonoids on CYP3A4 underscores the need to consider potential interactions when high doses of flavonoid supplements are consumed concurrently with medications metabolized by this enzyme. nih.govnih.gov
Table 1: Inhibitory Effects of Selected Flavonoids on CYP3A4 Activity
| Flavonoid | Inhibition Type | IC50 Value (µM) | Substrate Used | System |
|---|---|---|---|---|
| Acacetin | Combined Reversible/Irreversible | - | Testosterone | Recombinant CYP3A4 |
| Apigenin | Reversible | 1.47 | Testosterone | Human Liver Microsomes |
| Chrysin | Combined Reversible/Irreversible | 2.5 ± 0.6 | Nifedipine | Recombinant CYP3A4 |
| Pinocembrin | Irreversible | - | Nifedipine | Recombinant CYP3A4 |
| Isorhamnetin (B1672294) | Irreversible | - | Testosterone | Recombinant CYP3A4 |
| Tangeretin | Irreversible | - | Testosterone | Recombinant CYP3A4 |
This table is interactive. Click on the headers to sort the data. Note: Data is compiled from multiple studies and experimental conditions may vary. nih.govmdpi.commdpi.com
Alpha-Glucosidase Inhibition
Specific investigations into this compound's effect on alpha-glucosidase have not been published. However, the inhibition of this enzyme is a well-documented activity of many flavonoids. nih.gov Alpha-glucosidase, located in the brush border of the small intestine, is a key enzyme in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.govyoutube.com Inhibitors of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, which is a therapeutic strategy for managing type 2 diabetes. medipol.edu.tr
A wide range of flavonoids, including flavonols like quercetin and kaempferol, have been shown to inhibit alpha-glucosidase in vitro. nih.gov The inhibitory potency often depends on the specific structure of the flavonoid. nih.gov For example, one study found that quercetagetin was the strongest inhibitor among the tested flavonols, with an efficacy approaching that of the prescribed drug acarbose. nih.gov The mechanism of inhibition can vary, with different flavonoids exhibiting competitive, non-competitive, or mixed-type inhibition. This suggests they may bind to the active site or allosteric sites on the enzyme. researchgate.net This enzymatic inhibition by flavonoids presents a potential mechanism for regulating blood sugar levels. medipol.edu.trnih.gov
Potential for Other Enzyme Targets and Inhibitory Mechanisms
While the primary preclinical research on this compound focused on its effects on biogenic amine storage and release, its flavonoid structure suggests a broader range of potential enzyme targets. nih.gov A recent study on a close analogue of this compound identified it as a topoisomerase IIα catalytic inhibitor, highlighting a potential anti-cancer application by interfering with DNA replication. patsnap.com
Extending this to the broader flavonoid class reveals numerous other enzymatic interactions. Preclinical studies have shown that flavonoids can inhibit a variety of other enzymes implicated in disease, including:
5-Lipoxygenase (5-LOX): Some flavonoids, like those in the flavocoxid extract, dually inhibit COX and 5-LOX, another key enzyme in the inflammatory pathway that produces leukotrienes. nih.gov
Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR signaling pathway is crucial for cell growth and survival. Certain flavonoids have been shown to interrupt this pathway, contributing to their anticancer effects.
Furin: This enzyme is a proprotein convertase that activates precursor proteins involved in tumor growth. Flavonoids like baicalein (B1667712) have been identified as furin inhibitors.
Protein Kinase N1 (PKN1): This kinase is involved in cell survival and proliferation, and its inhibition by flavonoid derivatives is being explored in lymphoma models.
Cellular Signaling Pathway Modulation
Impact on Apoptotic Pathways in Preclinical Cell Models (Flavonoid Class)
Flavonoids are widely reported to induce apoptosis, or programmed cell death, in various cancer cell lines, which is a major mechanism behind their potential anticancer activity. nih.govnih.gov They can modulate the intricate balance between pro-apoptotic and anti-apoptotic proteins to trigger cell death in malignant cells. nih.gov
The mechanisms by which flavonoids induce apoptosis are diverse and involve multiple signaling pathways: nih.gov
Modulation of Bcl-2 Family Proteins: Many flavonoids alter the ratio of pro-apoptotic proteins (e.g., Bax, Bak) to anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). For example, compounds like quercetin, kaempferol, and apigenin have been shown to increase the Bax/Bcl-2 ratio in cancer cells, leading to mitochondrial membrane depolarization and the release of cytochrome c. nih.gov
Caspase Activation: The release of cytochrome c initiates the caspase cascade. Flavonoids have been observed to activate key executioner caspases, such as caspase-3 and caspase-9, which are responsible for the biochemical and morphological changes associated with apoptosis. nih.govpatsnap.com
p53 Pathway: Some flavonoids can upregulate the tumor suppressor protein p53, a critical regulator of cell cycle arrest and apoptosis. nih.gov
Endoplasmic Reticulum (ER) Stress: Certain flavonoids can induce apoptosis by triggering sustained ER stress and activating the unfolded protein response (UPR). nih.gov
Table 2: Examples of Flavonoid-Mediated Effects on Apoptotic Pathways in Cancer Cell Lines
| Flavonoid | Cancer Cell Line | Key Apoptotic Mechanism |
|---|---|---|
| Quercetin | Cervical Cancer (HeLa) | Upregulation of Caspase-3 |
| Kaempferol | Pancreatic Cancer | Upregulation of Caspase-3 |
| Genistein | Colon Cancer (HT-29) | Upregulation of BAX and BAK |
| Apigenin | Prostate Cancer | Downregulation of Bcl-2 |
| Luteolin | Breast Cancer (MDA-MB-231) | Upregulation of BAX |
This table is interactive. Click on the headers to sort the data. Note: This table presents a selection of findings from various preclinical studies. nih.gov
Regulation of Cell Proliferation and Migration (Flavonoid Class)
In addition to inducing apoptosis, flavonoids can effectively inhibit cancer cell proliferation and migration, key processes in tumor growth and metastasis. These effects are achieved through the modulation of multiple cellular signaling pathways that control the cell cycle, cell adhesion, and motility.
Key mechanisms include:
Cell Cycle Arrest: Flavonoids can halt the cell cycle at various checkpoints, preventing cancer cells from dividing. For instance, treatment with flavonoids like isorhamnetin and genkwanin (B190353) has been shown to cause cell cycle arrest at the G2/M phase in human breast cancer cells.
Inhibition of Proliferation Pathways: Flavonoids are known to interfere with critical signaling pathways that drive cell proliferation, such as the PI3K/AKT/mTOR and MAPK/ERK pathways. nih.gov By inhibiting key kinases in these cascades, flavonoids can suppress downstream signals that promote cell growth.
Inhibition of Migration and Invasion: The spread of cancer cells to distant sites relies on cell migration and invasion. Flavonoids can inhibit these processes. For example, baicalein has been shown to potently inhibit the proliferation and migration of colon tumor cells. The mechanisms can involve disrupting the cytoskeleton and interfering with signaling pathways that regulate cell motility. researchgate.net
Influence on Key Transcription Factors (e.g., FOXM1 by related Flavonoids)
Preclinical investigations into the molecular pharmacology of this compound have primarily focused on its effects on biogenic amine storage and release mechanisms. nih.gov However, its classification as a flavonoid suggests potential interactions with various cellular signaling pathways, including the regulation of key transcription factors that are crucial in cell cycle progression, proliferation, and apoptosis. While direct studies on this compound's impact on transcription factors are not extensively documented, the activities of structurally related flavonoids provide a valuable framework for potential mechanisms of action.
One of the most significant transcription factors implicated in a variety of cancers is the Forkhead box M1 (FOXM1). nih.govfrontiersin.org FOXM1 is a proliferation-associated transcription factor that plays a critical role in the G1/S and G2/M phases of the cell cycle. nih.gov Its overexpression is a common feature in many human cancers and is often associated with poor prognosis and resistance to therapy. frontiersin.orgresearchgate.net
Investigations into other flavonoid compounds have revealed significant effects on FOXM1 expression and activity. For instance, Flavopiridol, a synthetic flavone, has been shown to suppress cell proliferation and induce apoptosis in glioblastoma cells by directly inhibiting the oncogenic FOXM1 signaling pathway. researchgate.netnih.gov This inhibition leads to a downstream reduction in the expression of genes regulated by FOXM1 that are involved in cell survival and migration. nih.gov
Another related compound, Broussoflavonol B, has demonstrated anti-pancreatic cancer activity by downregulating the expression of FOXM1 at both the mRNA and protein levels. nih.gov This downregulation was associated with cell cycle arrest at the G0/G1 phase and a reduction in the expression of FOXM1's downstream target genes. nih.gov
The broader class of flavonoids has been shown to modulate a variety of transcription factors beyond FOXM1, including Nrf2, FoxO, and PPARγ, which are involved in cellular stress response, longevity, and metabolism. nih.gov The ability of flavonoids to interact with these signaling pathways is a key area of research in understanding their potential therapeutic effects.
Given that this compound is a synthetic flavone, it is plausible that it may also exert an influence on transcription factors such as FOXM1. The structural similarities to compounds like Flavopiridol suggest a potential for interaction with the signaling pathways that regulate these critical cellular proteins. However, it is important to note that these are hypothetical mechanisms based on the activities of related compounds. Further preclinical studies are necessary to determine if this compound directly modulates FOXM1 or other key transcription factors and what the functional consequences of such interactions would be.
Research Findings on Related Flavonoids and FOXM1
| Flavonoid Compound | Cell/Tissue Type | Effect on FOXM1 | Observed Outcome | Reference |
|---|---|---|---|---|
| Flavopiridol | Glioblastoma Multiforme (GBM) Cells | Inhibition of FOXM1 Signaling | Suppression of cell proliferation and migration, induction of apoptosis | nih.gov |
| Broussoflavonol B | Human Pancreatic Cancer PANC-1 Cells | Downregulation of FOXM1 Expression (mRNA and protein) | Cell cycle arrest at G0/G1 phase, inhibition of cell migration and invasion | nih.gov |
Preclinical Pharmacodynamics and Efficacy Studies of Flavodilol
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
Flavodilol has demonstrated significant antihypertensive effects in preclinical studies using Spontaneously Hypertensive Rats (SHR), a well-established model for human essential hypertension. Oral administration of this compound to SHR resulted in a dose-dependent reduction in arterial blood pressure. nih.gov While doses greater than 35 mg/kg did not increase the magnitude of the blood pressure-lowering response, they did extend its duration. nih.gov In contrast, at a dose of 35 mg/kg, this compound did not cause a significant change in the arterial blood pressure of normotensive rats. nih.gov However, at higher doses of 75 and 150 mg/kg, a significant reduction in blood pressure was observed in these non-hypertensive animals. nih.gov
Further studies have shown that this compound is also effective in other models of hypertension, such as in rats with DOCA/salt-induced hypertension, where it produced a similar degree of blood pressure reduction as seen in SHR. nih.gov Notably, at antihypertensive doses, this compound did not affect the blood pressure responses to a 90-degree head-up tilt in SHR, suggesting a lack of significant orthostatic hypotension, nor did it influence cardiac output in conscious SHR. nih.gov
The antihypertensive activity of this compound is closely linked to its ability to deplete catecholamines in heart tissue. nih.gov Dose-response studies in SHR have established that a substantial depletion of cardiac norepinephrine (B1679862) (greater than or equal to 75%) is associated with a marked decline in blood pressure. nih.gov
Interactive Data Table: Antihypertensive Effect of this compound in Spontaneously Hypertensive Rats (SHR)
| Parameter | Dose of this compound | Observation in SHR | Reference |
| Arterial Blood Pressure | Dose-dependent | Lowered arterial blood pressure | nih.gov |
| Response Duration | >35 mg/kg | Increased duration of antihypertensive response | nih.gov |
| Cardiac Norepinephrine Depletion | ≥75% | Marked decline in blood pressure | nih.gov |
| Effect in Normotensive Rats | 35 mg/kg | No significant alteration in arterial blood pressure | nih.gov |
| Effect in Normotensive Rats | 75 and 150 mg/kg | Significant lowering of arterial blood pressure | nih.gov |
| DOCA/Salt Hypertensive Rats | Not specified | Effectively lowered arterial blood pressure | nih.gov |
Myocardial Norepinephrine Depletion and Antihypertensive Correlation
A key mechanism underlying the antihypertensive effect of this compound is its ability to deplete norepinephrine from myocardial tissue. nih.gov There is a strong correlation between the extent of this depletion and the observed reduction in blood pressure. nih.gov Studies have shown that this compound extensively depletes catecholamines and serotonin (B10506) in the heart tissue of both normotensive and spontaneously hypertensive rats. nih.gov A depletion of cardiac norepinephrine by 75% or more leads to a significant antihypertensive response in SHR. nih.gov
In contrast to its profound effect on peripheral catecholamine stores, this compound has a much less pronounced impact on the central nervous system. Whole brain levels of biogenic amines were only reduced by 15-20% following either acute or chronic treatment with antihypertensive doses. nih.gov While hypothalamic catecholamine stores appeared more susceptible to depletion by this compound than other brain regions, these changes were not functionally linked to the blood pressure-lowering effect. nih.gov This was evidenced by analogues of this compound that produced similar or greater depletion of hypothalamic catecholamines but lacked antihypertensive properties. nih.gov
The mechanism of norepinephrine depletion appears to be related to an interference with storage and release mechanisms. nih.gov In vitro studies have shown that this compound can promote the spontaneous and potassium-evoked release of dopamine (B1211576) from striatal nerve endings and block the uptake of norepinephrine by hypothalamic and hippocampal nerve endings. nih.gov Despite some structural similarities to beta-adrenergic antagonists, this compound has a low affinity for beta-receptors and does not inhibit tyrosine hydroxylase. nih.gov
Chronic administration of this compound for 18 days with a dose of 75 mg/kg did lead to a 70% decrease in adrenal epinephrine (B1671497) stores. nih.gov Furthermore, acute treatment resulted in a 70-80% reduction in the serotonin content of the spleen. nih.gov In dogs, a cumulative oral dose of 40 mg/kg decreased catecholamines by 50% or more in the aorta and heart muscle. nih.gov
Interactive Data Table: Effect of this compound on Biogenic Amines
| Tissue | Biogenic Amine | Effect of this compound | Reference |
| Heart (Rats) | Catecholamines, Serotonin | Extensive depletion | nih.gov |
| Whole Brain (Rats) | Biogenic Amines | 15-20% decrease with antihypertensive doses | nih.gov |
| Adrenal Gland (Rats) | Epinephrine | 70% decrease after 18 days of chronic treatment | nih.gov |
| Spleen (Rats) | Serotonin | 70-80% decrease with acute treatment | nih.gov |
| Aorta and Heart Muscle (Dogs) | Catecholamines | ≥50% decrease with 40 mg/kg cumulative oral dose | nih.gov |
Comparative Preclinical Efficacy with Analogues
A series of flavonoxypropanolamines, analogues of this compound, were synthesized to investigate the structure-activity relationship for their antihypertensive effects. nih.gov These studies indicated that several structural features are crucial for pharmacological activity, including the position of the oxypropanolamine side chain, the presence of a hydroxyl group on this side chain, the steric bulk and length of the N-substituents, the degree of N-substitution, and the presence and substitution pattern of the phenyl group at the 2-position of the chromone (B188151) nucleus. nih.gov
Only one of the tested analogues, the 8-substituted analogue, was found to exhibit beta-antagonist activity. nih.gov Due to its superior preclinical profile, this compound was selected for more extensive pharmacological, toxicological, and clinical evaluation. nih.gov
Potential Therapeutic Applications in Disease Models (Preclinical)
The primary preclinical application of this compound has been in the modulation of the cardiovascular system, specifically for its antihypertensive properties. nih.govnih.gov Its mechanism of action, involving the depletion of norepinephrine from postganglionic sympathetic nerves, leads to an attenuation of peripheral noradrenergic function. nih.gov This results in a decrease in heart rate and vascular tone. nih.gov
Daily oral administration of this compound to SHR for four days led to augmented vasopressor responses to exogenously administered epinephrine and norepinephrine, which is consistent with an upregulation of adrenergic receptors in response to reduced endogenous neurotransmitter levels. nih.gov Conversely, the responses to tyramine, which acts by displacing norepinephrine from nerve terminals, were attenuated, further confirming the depletion of norepinephrine stores. nih.gov Additionally, this compound treatment attenuated the arterial blood pressure and heart rate responses to electrical stimulation of sympathetic nerves in pithed SHR in a dose-related manner. nih.gov
While no direct preclinical studies on this compound for neuroprotection, inflammation, or cancer have been identified, its classification as a flavonoid provides a theoretical basis for exploring its potential in these areas. Flavonoids as a class have been extensively studied in preclinical models for these conditions.
Neuroprotection: Many flavonoids have demonstrated neuroprotective effects in preclinical studies. researchgate.netnih.govfrontiersin.org These effects are often attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate various signaling pathways within the brain. researchgate.netnih.gov Some flavonoids can cross the blood-brain barrier and have been shown to protect neurons from injury induced by neurotoxins and to suppress neuroinflammation. nih.govnih.gov
Inflammation: Flavonoids are well-documented for their anti-inflammatory activity in numerous preclinical models. mdpi.comnih.govresearchgate.net They can inhibit the production of pro-inflammatory mediators and modulate the activity of key enzymes involved in the inflammatory cascade. mdpi.comnih.gov The anti-inflammatory effects of flavonoids are a cornerstone of their therapeutic potential in a wide range of diseases. nih.govnih.govaustinpublishinggroup.com
Cancer: A significant body of preclinical evidence suggests that flavonoids possess anticancer properties. nih.govmdpi.comfrontiersin.orgnih.gov These compounds have been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and interfere with processes involved in tumor progression and metastasis. mdpi.comfrontiersin.orgnih.gov The mechanisms underlying these effects are multifaceted and include antioxidant activity and modulation of various cellular signaling pathways. mdpi.comfrontiersin.org
Given these established preclinical activities of the flavonoid class, it is theoretically plausible that this compound could exhibit similar properties. However, dedicated preclinical studies would be necessary to confirm any such potential.
Preclinical Pharmacokinetics and Metabolism of Flavodilol
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Models
The disposition of Flavodilol has been extensively studied in rats, rabbits, and dogs, revealing important species-specific pharmacokinetic parameters.
Following oral administration, peak plasma levels of this compound were observed within 6 hours across all three species, indicating relatively slow absorption from the gastrointestinal tract. nih.gov Intravenous administration allowed for the determination of key pharmacokinetic parameters, which are summarized in the table below.
Pharmacokinetic Parameters of this compound in Animal Models (Intravenous Administration)
| Parameter | Rat | Rabbit | Dog |
|---|---|---|---|
| Plasma Elimination Half-life (hr) | 3.0 | 3.0 | 4.0 |
| Total Body Clearance (liter/hr/kg) | 0.71 | 1.89 | 3.07 |
| Renal Clearance (liter/hr/kg) | 0.042 | N/A | 0.114 |
| Volume of Distribution (liters/kg) | 3.04 | 8.10 | 18.13 |
Data sourced from Drug Metabolism and Disposition, 1989. nih.gov
The plasma elimination half-life of this compound was found to be 3.0 hours in both rats and rabbits, and slightly longer at 4.0 hours in dogs. nih.gov Total body clearance, a measure of the efficiency of drug removal from the body, varied significantly among the species, with the highest clearance observed in dogs. nih.gov Renal clearance accounted for only a small fraction of the total clearance in rats and dogs, suggesting that non-renal pathways, primarily metabolism, are the major routes of this compound elimination. nih.gov
The volume of distribution was large in all species, particularly in dogs, indicating significant distribution of the drug into tissues outside of the bloodstream. nih.gov Tissue distribution studies in rats following an oral dose of 14C-labeled this compound confirmed that the majority of radioactivity was located in the gastrointestinal tract and organs of elimination at all time points. nih.gov
Excretion of Radioactivity in Rats Following Oral Administration of 14C-Flavodilol
| Dose (mg/kg) | % of Dose in Feces | % of Dose in Urine | Total Recovery (%) |
|---|---|---|---|
| 10 | 77.5 | 23.2 | 100.7 |
| 50 | 66.6 | 21.8 | 88.4 |
Data represents recovery over 79 hours. Sourced from Drug Metabolism and Disposition, 1989. nih.gov
Enzyme Systems Involved in this compound Metabolism (e.g., Cytochrome P450)
The extensive non-renal clearance of this compound strongly suggests that it is significantly metabolized by hepatic enzyme systems. nih.gov The primary family of enzymes responsible for the metabolism of a wide variety of drugs is the Cytochrome P450 (CYP450) superfamily. Given that this compound is a flavonoid derivative, it is highly probable that CYP450 enzymes are involved in its biotransformation, likely through oxidative reactions such as hydroxylation. However, specific studies identifying the particular CYP450 isozymes responsible for this compound metabolism have not been publicly reported. Further in vitro studies using human liver microsomes and recombinant CYP450 enzymes would be necessary to elucidate the specific enzymes involved and to assess the potential for drug-drug interactions.
Analytical Methodologies for Flavodilol Research
Chromatographic Techniques for Separation and Quantification (e.g., HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the separation and quantification of Flavodilol. HPLC is a powerful analytical tool that allows for the separation of a compound from a mixture based on its interactions with a stationary phase and a mobile phase globalresearchonline.net. This separation is essential for isolating this compound from other components in a sample, which is often necessary before quantification or further analysis.
The development of an HPLC method for a specific compound like this compound involves understanding its physicochemical properties, such as solubility, polarity, pH, and pKa values globalresearchonline.net. These properties influence the selection of chromatographic conditions, including the stationary phase (e.g., C18 column), mobile phase composition, flow rate, and detection method globalresearchonline.net.
HPLC coupled with various detectors is employed for the quantification of separated compounds. For many compounds, UV detection is common if the molecule has a chromophore that absorbs UV light at a specific wavelength hplc.eu. Diode array detectors (DAD) can provide more comprehensive data by scanning a range of wavelengths, aiding in peak identification and purity assessment nih.gov.
While specific detailed research findings on HPLC parameters solely for this compound were not extensively found in the provided context, the principles of HPLC method development and validation for pharmaceuticals and related compounds are well-established globalresearchonline.net. Method validation typically includes assessing parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness according to guidelines globalresearchonline.net.
For instance, studies on other flavonoids and related compounds highlight the application of reversed-phase HPLC with C18 columns and mobile phases consisting of mixtures like phosphoric acid and methanol (B129727) for separation researchgate.netnih.gov. Detection wavelengths are often chosen based on the compound's UV absorption maxima researchgate.netnih.gov. Recovery rates and limits of detection and quantification are determined during method validation to ensure the method's reliability for quantitative analysis nih.gov.
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic methods play a vital role in the structural elucidation and purity assessment of chemical compounds, including this compound. These techniques provide information about the molecular structure, functional groups, and potential impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules. By analyzing the interaction of atomic nuclei with a magnetic field, NMR can provide information on the types and arrangement of atoms within a molecule nih.gov. Both Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are commonly used for structural confirmation and elucidation researchgate.net. The chemical shifts, splitting patterns, and integration of signals in NMR spectra provide a unique fingerprint of a compound's structure.
Infrared (IR) spectroscopy is another technique used to identify functional groups present in a molecule. IR spectroscopy measures the vibrations of bonds within a molecule when exposed to infrared radiation sevenstarpharm.com. The resulting spectrum shows absorption bands at specific frequencies that correspond to different functional groups (e.g., hydroxyl, carbonyl, aromatic rings), aiding in structural confirmation and identifying the presence of certain impurities sevenstarpharm.com.
Ultraviolet-Visible (UV-Vis) spectroscopy is often used for quantitative analysis and purity assessment, particularly when the compound absorbs light in the UV-Vis region sevenstarpharm.com. It can also be used to assess the purity of a sample by examining the shape and position of absorption peaks sevenstarpharm.com. Deviations from the expected spectrum can indicate the presence of impurities.
Mass Spectrometry (MS), often coupled with chromatography (e.g., LC-MS), provides information about the molecular weight of the compound and its fragmentation pattern researchgate.netwuxiapptec.com. This information is invaluable for confirming the molecular formula and gaining insights into the structural fragments of the molecule researchgate.net. High-resolution mass spectrometry can provide accurate mass measurements, which can help determine the elemental composition and differentiate between compounds with similar nominal masses. Tandem mass spectrometry (MS/MS) can provide more detailed structural information by fragmenting selected ions and analyzing the resulting fragments marscocoascience.com.
While detailed spectroscopic data specifically for this compound from the search results were limited, a synthesis procedure mentioned characterization of synthesized compounds, including this compound, using ¹H NMR, IR, and FAB Mass analyses researchgate.netrsc.org. This indicates that these spectroscopic methods are applicable and used in the characterization of this compound.
Bioanalytical Methods for Concentration Determination in Biological Matrices
Bioanalytical methods are essential for determining the concentration of this compound in biological matrices such as plasma, urine, blood, and other biological fluids or tissues europa.euscispace.comgoogle.com. These methods are critical in research to understand the compound's behavior in biological systems.
The typical workflow for bioanalysis involves sample collection, sample preparation, and analysis using a suitable analytical technique scispace.com. Biological matrices are complex and contain numerous endogenous components that can interfere with the analysis of the target compound nih.gov. Therefore, sample preparation is a crucial step aimed at isolating or enriching the analyte and removing interfering substances scispace.com. Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) scispace.comnih.gov. LLE, for example, involves partitioning the analyte between an aqueous biological sample and an immiscible organic solvent scispace.com.
HPLC coupled with sensitive detectors, particularly mass spectrometry (LC-MS or LC-MS/MS), is the predominant technique used for the quantification of drugs and metabolites in biological matrices due to its selectivity and sensitivity wuxiapptec.comnih.gov. LC-MS/MS is highly specific as it relies on both the chromatographic separation and the mass-to-charge ratio of the parent ion and its characteristic fragment ions wuxiapptec.com.
Method validation is a critical aspect of bioanalysis to ensure the reliability and reproducibility of the results europa.euscispace.com. Validation parameters for bioanalytical methods typically include accuracy, precision, sensitivity (LOD and LOQ), selectivity, recovery, and stability of the analyte in the biological matrix scispace.comevotec.com. The matrix effect, which refers to the influence of endogenous matrix components on the ionization efficiency of the analyte, is a significant consideration in LC-MS bioanalysis and needs to be assessed and mitigated wuxiapptec.comnih.gov. The use of internal standards, particularly stable isotope-labeled internal standards (SIL-IS) or structural analogues, is common practice in bioanalysis to compensate for variations during sample preparation and analysis and to improve accuracy and precision wuxiapptec.com.
While specific validated bioanalytical methods for this compound in biological matrices were not detailed in the provided search results, the general principles and techniques described for the bioanalysis of other compounds in biological matrices are applicable to this compound wuxiapptec.comeuropa.euscispace.comnih.gov. Studies on the bioanalysis of other compounds in plasma and urine using HPLC-MS demonstrate the feasibility and importance of these methods for quantifying compounds in biological samples nih.govresearchgate.net.
Broader Academic and Research Implications
Flavodilol as a Model Compound for Flavone-Based Drug Design
This compound serves as a notable example of a synthetic flavone (B191248) with significant biological activity, positioning it as a valuable model compound in the design of new flavone-based drugs. Flavones, a subclass of flavonoids, possess a C6-C3-C6 carbon skeleton and exhibit diverse pharmacological properties. nih.gov The development and study of this compound have contributed to understanding how modifications to the basic flavone structure, particularly the addition of side chains like the oxypropanolamine moiety, can influence biological activity, such as antihypertensive effects. nih.gov Structure-activity relationship (SAR) studies on this compound and its analogues have highlighted the importance of the side chain's position, the presence of a hydroxyl group, the steric bulk and length of N substituents, and the nature of substituents on the phenyl group for pharmacological effects. nih.gov This detailed SAR information derived from this compound research can guide the rational design of novel flavone derivatives with tailored properties and potentially improved efficacy or selectivity for various therapeutic targets. nih.govresearchgate.net
Understanding the Sympathetic Nervous System Modulation by Flavonoids
Research on this compound has contributed to the broader understanding of how flavonoids can modulate the sympathetic nervous system. This compound's antihypertensive activity has been correlated with the depletion of myocardial norepinephrine (B1679862), suggesting an interaction with catecholamine pathways. nih.gov While structurally similar to beta-adrenergic blockers, this compound's activity is not solely attributed to beta-adrenoceptor inhibition, indicating alternative mechanisms of action related to sympathetic modulation. nih.gov This aligns with growing evidence suggesting that polyphenols, including flavonoids, might counteract sympathetic overactivity, which is implicated in various cardiovascular diseases. nih.gov Studies on other flavonoids also indicate their potential to influence sympathetic activity, contributing to cardioprotective effects. nih.govmdpi.comfrontiersin.org this compound's specific mechanism of action in depleting catecholamines provides a distinct perspective on flavonoid-sympathetic nervous system interactions, complementing the understanding gained from studies on other flavonoid classes and their effects on adrenergic receptors or oxidative stress pathways. nih.govfrontiersin.org
Methodological Advancements Facilitated by this compound Research
The research conducted on this compound and its analogues has likely spurred methodological advancements in several areas. The synthesis and SAR studies of this compound derivatives necessitate sophisticated organic synthesis techniques and analytical methods for compound characterization. nih.gov Furthermore, the investigation of its pharmacological profile, particularly its effects on blood pressure and catecholamine levels, requires specialized in vivo models, such as spontaneously hypertensive rats, and biochemical assays. nih.gov The correlation between antihypertensive activity and myocardial norepinephrine depletion, for instance, would have required precise measurement techniques for neurotransmitter levels in cardiac tissue. nih.gov While specific methodological breakthroughs directly attributed solely to this compound research are not explicitly detailed in the provided search results, the complexity of studying its synthesis, structure-activity relationships, and pharmacological mechanisms in animal models inherently drives the refinement and application of advanced techniques in medicinal chemistry and in vivo pharmacology. nih.govmdpi.comvivexia.fr The use of computational methods, such as in silico docking and molecular dynamics studies, in the broader context of flavonoid research and drug design researchgate.netmdpi.com, suggests that similar approaches may have been applied or advanced in the study of this compound and its interactions with biological targets.
Future Directions for Basic and Translational Research on this compound
Future research on this compound can explore several promising directions, ranging from basic mechanistic studies to translational applications.
Exploration of Additional Molecular Targets
While this compound's effects on the sympathetic nervous system and catecholamine depletion are documented, further research is needed to fully elucidate all its molecular targets. nih.gov Given the diverse activities of flavonoids and the complex nature of cardiovascular regulation, this compound may interact with other receptors, enzymes, or signaling pathways. nih.govnih.govdokumen.pub High-throughput screening, proteomic studies, and advanced computational modeling could be employed to identify additional proteins or pathways modulated by this compound. Understanding the complete spectrum of its molecular interactions would provide a more comprehensive picture of its pharmacological profile and potential therapeutic applications beyond hypertension. nih.govdokumen.pub
Development of Advanced Preclinical Models
Further research could benefit from the development and utilization of more advanced preclinical models to better understand this compound's efficacy and mechanisms of action. While spontaneously hypertensive rats have been valuable nih.gov, exploring other animal models that mimic specific aspects of cardiovascular diseases or sympathetic nervous system dysfunction could provide deeper insights. mdpi.comvivexia.fr Additionally, the use of in vitro systems, such as co-culture models of cardiomyocytes and neuronal cells, could help dissect the direct effects of this compound on cardiac tissue and sympathetic nerve terminals. mdpi.comvivexia.fr Humanized models, where applicable, could also offer more translational relevance for predicting clinical outcomes. vivexia.fr
Rational Design of Next-Generation this compound Analogues
Building upon the existing SAR data, future research should focus on the rational design and synthesis of next-generation this compound analogues. nih.govnih.govresearchgate.net This involves utilizing computational tools and medicinal chemistry principles to design compounds with potentially improved potency, selectivity, pharmacokinetic properties, and reduced off-target effects. researchgate.netmdpi.com Tailoring analogues to specifically target identified molecular pathways or to enhance desirable interactions while minimizing undesirable ones could lead to the development of more effective and safer therapeutic agents based on the this compound scaffold. nih.govresearchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 54410 |
| This compound Maleate | 6435382 |
| Flavone | 3354 |
| Norepinephrine | 439260 |
Interactive Data Table (Example based on potential SAR data structure)
While specific quantitative data suitable for a detailed interactive table was not extensively available in the search results for direct inclusion, an example structure for presenting SAR data from studies like nih.gov is provided below. This structure illustrates how data on different this compound analogues and their observed activities could be presented.
| Analogue Structure Variation | Antihypertensive Activity (e.g., % Reduction in Blood Pressure) | Myocardial Norepinephrine Depletion | Beta-Adrenoceptor Activity |
| This compound (Reference) | [Data Point 1] | [Data Point 2] | [Data Point 3] |
| Analogue A (Modification X) | [Data Point 4] | [Data Point 5] | [Data Point 6] |
| Analogue B (Modification Y) | [Data Point 7] | [Data Point 8] | [Data Point 9] |
| ... | ... | ... | ... |
Q & A
Q. What ethical guidelines apply to this compound studies involving human-derived samples?
- Methodological Guidance : Obtain informed consent for biospecimen use, specifying intended research scope. Adhere to ICH GCP guidelines for clinical trials, including documentation of adverse events and protocol deviations. For ex vivo studies, anonymize samples and avoid identifiers in public databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
